(5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine
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Overview
Description
(5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the triazole ring, along with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide.
Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions can occur at the triazole ring or the methanamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxymethyl group.
Reduction: Reduced forms of the triazole ring or methanamine group.
Substitution: Substituted derivatives at the methoxymethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules.
Medicine
Drug Development: The compound is explored for its potential therapeutic properties.
Diagnostics: It can be used in diagnostic assays.
Industry
Material Science: The compound can be used in the development of new materials.
Agriculture: It may be used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of (5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
(5-(Methoxymethyl)-1H-pyrazol-3-yl)methanamine: Similar structure but with a pyrazole ring instead of a triazole ring.
(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine: Contains an oxadiazole ring instead of a triazole ring.
Uniqueness
Structural Features: The presence of both methoxymethyl and methyl groups attached to the triazole ring makes it unique.
Reactivity: The compound’s reactivity is influenced by the triazole ring and the attached functional groups, making it distinct from similar compounds.
Properties
Molecular Formula |
C6H12N4O |
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Molecular Weight |
156.19 g/mol |
IUPAC Name |
[5-(methoxymethyl)-1-methyltriazol-4-yl]methanamine |
InChI |
InChI=1S/C6H12N4O/c1-10-6(4-11-2)5(3-7)8-9-10/h3-4,7H2,1-2H3 |
InChI Key |
DPRBXRWFPAFLKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)CN)COC |
Origin of Product |
United States |
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